molecular formula C23H25N3O4S2 B2370649 4-(azepane-1-sulfonyl)-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 307337-80-0

4-(azepane-1-sulfonyl)-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No. B2370649
CAS RN: 307337-80-0
M. Wt: 471.59
InChI Key: HQXPOTQXKSSTAK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecule contains a total of 64 bonds, including 33 non-H bonds, 15 multiple bonds, 8 rotatable bonds, 3 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 seven-membered ring, 1 secondary amide (aliphatic), 1 tertiary amine (aliphatic), and 1 ether .

Scientific Research Applications

Anticancer Potential

Compounds structurally related to 4-(azepane-1-sulfonyl)-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide have been synthesized and evaluated for their anticancer properties. For instance, Yılmaz et al. (2015) synthesized pro-apoptotic indapamide derivatives, showing significant growth inhibition on melanoma cell lines, indicating potential anticancer activity. These compounds were effective in inhibiting human carbonic anhydrase isoforms, which are relevant in cancer research (Yılmaz et al., 2015).

Ionic Liquids Applications

The compound azepane, a component of the structure , has been used in the synthesis of a new family of room temperature ionic liquids. These transformations, described by Belhocine et al. (2011), offer an environmentally friendly approach to utilizing azepane, which is typically a byproduct in the polyamide industry. These ionic liquids show promise in various applications due to their wide electrochemical windows and low volatility (Belhocine et al., 2011).

Antimicrobial and Anticonvulsant Applications

Chawla (2016) reported on thiazole derivatives, which share structural similarities with the compound . These derivatives have shown antimicrobial activity against various pathogens and possess anticonvulsant properties, highlighting their potential in pharmaceutical applications (Chawla, 2016).

Nonlinear Optical Materials

Azo sulfonamide chromophores, closely related to the compound, have been used as nonlinear optical (NLO) materials. Kucharski et al. (2010) demonstrated their application in creating diffraction gratings, which are important in optical technologies. The study highlights the role of these compounds in advancing NLO materials (Kucharski et al., 2010).

properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4S2/c1-30-21-9-5-4-8-19(21)20-16-31-23(24-20)25-22(27)17-10-12-18(13-11-17)32(28,29)26-14-6-2-3-7-15-26/h4-5,8-13,16H,2-3,6-7,14-15H2,1H3,(H,24,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQXPOTQXKSSTAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(azepane-1-sulfonyl)-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide

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